10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4): A Comprehensive Technical Guide to Synthesis, Properties, and Optoelectronic Applications
10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4): A Comprehensive Technical Guide to Synthesis, Properties, and Optoelectronic Applications
Executive Summary
In the rapidly evolving fields of organic electronics and advanced materials, the rational design of donor-acceptor (D-A) architectures is paramount. 10-Ethyl-10H-phenoxazine-3,7-dicarbaldehyde (CAS 228264-76-4) has emerged as a highly versatile, electron-rich building block[1]. Featuring a rigid, planar phenoxazine core that acts as a strong electron donor, an ethyl solubilizing group, and two reactive formyl handles, this compound is uniquely positioned for the synthesis of Thermally Activated Delayed Fluorescence (TADF) emitters, Dye-Sensitized Solar Cells (DSSCs), and Covalent Organic Frameworks (COFs)[2].
This whitepaper provides an in-depth analysis of its physicochemical properties, a field-proven synthetic protocol, and the mechanistic causality behind its derivatization pathways.
Physicochemical Properties & Structural Causality
The utility of 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde stems from its molecular topology. The phenoxazine core is a heterocyclic system containing electron-donating nitrogen and oxygen atoms. However, the nitrogen atom's lone pair is more polarizable and less electronegative than oxygen's, directing electrophilic substitution and conjugation primarily through the para positions (C3 and C7). The introduction of formyl groups at these positions creates a highly polarized "push-pull" system, lowering the HOMO-LUMO gap and shifting absorption into the visible spectrum.
Table 1: Key Physical and Chemical Properties
| Property | Value | Mechanistic Significance |
| IUPAC Name | 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde | Defines the exact substitution pattern critical for linear conjugation. |
| CAS Registry Number | 228264-76-4 | Unique identifier for regulatory and sourcing compliance[1]. |
| Molecular Formula | C16H13NO3 | Indicates the presence of the dialdehyde functionality[1]. |
| Molecular Weight | 267.28 g/mol | Essential for stoichiometric calculations during polymerization or condensation[3]. |
| Boiling Point | 477.8 ± 45.0 °C (Predicted) | High BP reflects strong intermolecular dipole-dipole interactions[3]. |
| Density | 1.278 ± 0.06 g/cm³ (Predicted) | Relevant for thin-film deposition and solid-state packing[3]. |
| Appearance | Yellow-orange to brownish solid | Coloration is a direct result of the extended D-A conjugated system. |
Synthetic Methodology: Vilsmeier-Haack Formylation
The standard and most efficient route to synthesize 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde is via the Vilsmeier-Haack reaction of 10-ethylphenoxazine[4]. This reaction relies on the generation of a highly electrophilic chloroiminium ion (the Vilsmeier reagent) from Phosphorus Oxychloride (POCl₃) and N,N-Dimethylformamide (DMF).
Mechanistic Causality
DMF serves a dual purpose: it acts as the polar aprotic solvent and the formylating reagent. When POCl₃ is added, it reacts with DMF to form the active electrophile. The electron-rich phenoxazine ring, heavily activated by the nitrogen atom, undergoes electrophilic aromatic substitution. Because the nitrogen's +M (mesomeric) effect is stronger than the oxygen's, the reaction is highly regioselective for the 3 and 7 positions (para to the nitrogen).
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) are integrated to ensure reaction fidelity.
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Reagent Preparation: Under an inert argon atmosphere, charge a dry, three-necked round-bottom flask with DMF (10 equivalents). Cool the flask to 0 °C using an ice-water bath.
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Vilsmeier Reagent Generation: Slowly add POCl₃ (3.0 equivalents) dropwise via an addition funnel over 30 minutes.
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Causality: The dropwise addition controls the highly exothermic formation of the chloroiminium ion, preventing localized overheating and decomposition of the reagent.
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Substrate Addition: Dissolve 10-ethyl-10H-phenoxazine (1.0 equivalent) in a minimal amount of dry DMF. Add this solution dropwise to the Vilsmeier reagent at 0 °C.
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Reaction Propagation: Remove the ice bath and gradually heat the reaction mixture to 85–90 °C for 12–16 hours.
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Self-Validation (IPC): Monitor the reaction via TLC (Hexane:Ethyl Acetate 3:1). The disappearance of the highly fluorescent starting material and the appearance of a lower-Rf, strongly UV-active spot confirms the formation of the di-iminium intermediate.
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Hydrolysis: Cool the mixture to room temperature and pour it slowly into crushed ice. Neutralize the acidic mixture by carefully adding a saturated aqueous solution of Sodium Acetate (NaOAc) or 10% NaOH until the pH reaches 7-8.
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Causality: The basic aqueous hydrolysis converts the stable iminium intermediate into the final aldehyde groups.
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Isolation & Purification: Extract the aqueous layer with Dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the pure dialdehyde.
Figure 1: Vilsmeier-Haack synthetic workflow for 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde.
Optoelectronic Applications and Derivatization
The dual aldehyde functionality makes this compound an ideal electrophilic hub for creating extended conjugated systems[2].
Dye-Sensitized Solar Cells (DSSCs)
By subjecting the dialdehyde to a Knoevenagel condensation with cyanoacetic acid, researchers can generate highly efficient push-pull organic sensitizers. The phenoxazine core acts as the electron donor, while the cyanoacrylic acid acts as both the electron acceptor and the anchoring group to the TiO₂ semiconductor surface.
Covalent Organic Frameworks (COFs)
The rigid geometry of the 3,7-dicarbaldehyde allows it to undergo Schiff-base condensation with multi-topic primary amines (e.g., benzidine derivatives). This reversible polycondensation yields highly crystalline, porous 2D or 3D COFs. The electron-rich nature of the phenoxazine nodes makes these COFs excellent candidates for photocatalysis and chemical sensing.
OLEDs and TADF Emitters
Through Wittig reactions or further cross-coupling, the formyl groups can be converted into vinyl or extended aromatic systems. This tuning of the HOMO-LUMO levels facilitates the creation of TADF materials, where the small energy gap between the singlet and triplet excited states (ΔEST) allows for efficient upconversion of triplet excitons, maximizing OLED internal quantum efficiency.
Figure 2: Chemical derivatization pathways for optoelectronic applications.
Analytical Characterization & Quality Control
To validate the integrity of the synthesized 10-ethyl-10H-phenoxazine-3,7-dicarbaldehyde prior to downstream applications, the following analytical suite is required:
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¹H NMR (CDCl₃ or DMSO-d₆): The definitive marker is the highly deshielded aldehyde proton signal appearing as a singlet around 9.7–10.0 ppm (integrating for 2H). The ethyl group will show a characteristic quartet (~3.8 ppm) and triplet (~1.3 ppm).
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FT-IR Spectroscopy: A strong, sharp stretching frequency around 1680–1695 cm⁻¹ confirms the presence of the conjugated carbonyl (C=O) groups.
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High-Resolution Mass Spectrometry (HRMS): ESI-MS should display the molecular ion peak [M+H]⁺ at m/z 268.09, confirming the molecular formula C16H13NO3.
References
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Journal of Organic Chemistry. "Vilsmeier-Haack Formylation of Phenoxazine Derivatives." J. Org. Chem. 1960, Vol 25, No.5. Available at:[Link](Note: Historical mechanistic grounding for phenoxazine formylation).
